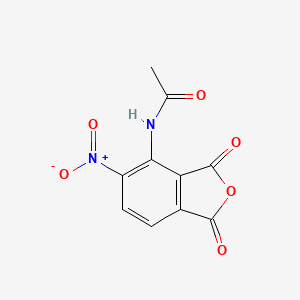
N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide
Cat. No. B3039160
Key on ui cas rn:
209324-66-3
M. Wt: 250.16 g/mol
InChI Key: LJBUHBUTQGVGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06469051B2
Procedure details


2,3-Dimethyl-6-nitroaniline was acetylated in acetic acid by using 1 equivalence of acetic anhydride, and the product was recrystallized from ethanol. The resulting 3-acetamido-4-nitroxylene was dissolved in boiled water containing magnesium sulfate. To the solution, 6 equivalences of potassium permanganate suspended in water was added in several portions, and the solution was refluxed until purple color disappeared. The hot reaction mixture was filtered and cooled, and then the filtrate was made acidic with hydrochloric acid and extracted with ethyl acetate. The resulting 3-acetamido-4-nitrophthalic acid was dehydrated in acetic anhydride using acetyl chloride. The reaction mixture was concentrated under reduced pressure, and then a small quantity of anhydrous methylene chloride was added to the residue and the deposited solid was collected by filtration to obtain 3-acetamido-4-nitrophthalic anhydride.



Identifiers


|
REACTION_CXSMILES
|
CC1C(C)=[CH:7][CH:6]=[C:5]([N+:10]([O-:12])=[O:11])[C:3]=1[NH2:4].[C:13]([O:16][C:17](=[O:19])[CH3:18])(=[O:15])[CH3:14].[C:20](O)(=[O:22])[CH3:21]>>[C:20]([NH:4][C:3]1[C:5]([N+:10]([O-:12])=[O:11])=[CH:6][CH:7]=[C:14]2[C:13]([O:16][C:17](=[O:19])[C:18]=12)=[O:15])(=[O:22])[CH3:21]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(N)C(=CC=C1C)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product was recrystallized from ethanol
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting 3-acetamido-4-nitroxylene was dissolved in boiled water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing magnesium sulfate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added in several portions
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was refluxed until purple color
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The hot reaction mixture was filtered
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a small quantity of anhydrous methylene chloride was added to the residue
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the deposited solid was collected by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC1=C2C(C(=O)OC2=O)=CC=C1[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
